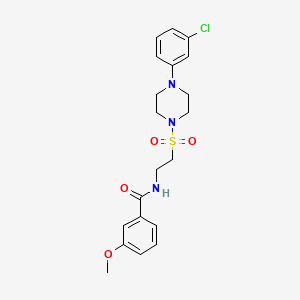
N-(2-((4-(3-chlorophenyl)piperazin-1-yl)sulfonyl)ethyl)-3-methoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-(2-((4-(3-chlorophenyl)piperazin-1-yl)sulfonyl)ethyl)-3-methoxybenzamide is a useful research compound. Its molecular formula is C20H24ClN3O4S and its molecular weight is 437.94. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(2-((4-(3-chlorophenyl)piperazin-1-yl)sulfonyl)ethyl)-3-methoxybenzamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into the compound's structure, biological mechanisms, and relevant research findings.
Structural Overview
The compound features a complex structure characterized by:
- Piperazine Ring : Known for its role in modulating neurotransmitter activity.
- Sulfonyl Group : Enhances binding affinity and selectivity for biological targets.
- Benzamide Moiety : Contributes to the compound’s stability and bioavailability.
The molecular formula is C20H23ClN3O3S, with a molecular weight of 439.9 g/mol. This structural configuration suggests multiple avenues for interaction with various biological receptors, particularly those involved in neurological functions.
The biological activity of this compound is largely attributed to its interaction with neurotransmitter receptors. Notably, it exhibits a high affinity for the dopamine D4 receptor, which is implicated in several neuropsychiatric disorders. The compound's selectivity for the D4 receptor over the D2 receptor (with an IC50 value of 0.057 nM) indicates its potential utility in treating conditions such as schizophrenia and mood disorders .
Table 1: Affinity Data for Dopamine Receptors
| Compound | Receptor Type | IC50 (nM) | Selectivity |
|---|---|---|---|
| This compound | D4 | 0.057 | >10,000 (D4 vs D2) |
| Other Piperazine Derivatives | D2 | Varies | - |
Antiviral Properties
Research has indicated that derivatives of benzamide compounds, including those similar to this compound, exhibit antiviral properties against several viruses such as HIV and Hepatitis B (HBV). A study demonstrated that certain N-phenylbenzamide derivatives enhance intracellular levels of APOBEC3G, which plays a crucial role in inhibiting HBV replication .
Antibacterial and Enzyme Inhibition
The compound has also shown promise in antibacterial activity and enzyme inhibition. Studies on piperazine derivatives have reported their effectiveness against various bacterial strains and their ability to inhibit enzymes such as acetylcholinesterase (AChE) and urease. The sulfonamide group has been associated with significant pharmacological actions including antibacterial effects and enzyme inhibition .
Case Studies
- Dopamine Receptor Binding Study : A detailed investigation into the binding affinities of various piperazine derivatives revealed that modifications to the piperazine ring can significantly alter receptor selectivity and potency. The study highlighted how structural variations impact biological activity, underscoring the importance of chemical modifications in drug design .
- Antiviral Activity Assessment : In vivo studies utilizing animal models have demonstrated that compounds similar to this compound can effectively reduce viral loads in HBV-infected models, suggesting potential therapeutic applications in antiviral drug development .
Eigenschaften
IUPAC Name |
N-[2-[4-(3-chlorophenyl)piperazin-1-yl]sulfonylethyl]-3-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24ClN3O4S/c1-28-19-7-2-4-16(14-19)20(25)22-8-13-29(26,27)24-11-9-23(10-12-24)18-6-3-5-17(21)15-18/h2-7,14-15H,8-13H2,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMDXLULYVPYRAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NCCS(=O)(=O)N2CCN(CC2)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














